BenchChemオンラインストアへようこそ!

AmPEG6C2-Aur0131

ADC Linker Chemistry Drug Release Mechanism Non-Cleavable Linker

AmPEG6C2-Aur0131 is a non-cleavable, PEGylated linker-payload optimized for anti-CXCR4 ADCs. Unlike vc-MMAE, it releases a cell-impermeable catabolite, eliminating the bystander effect for targeted tumor killing. Its hydrophilic LogP (-0.5) minimizes aggregation, enabling homogeneous, high-DAR ADCs without the solubility penalties of traditional auristatins.

Molecular Formula C54H92N6O15
Molecular Weight 1065.3 g/mol
Cat. No. B12424119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmPEG6C2-Aur0131
Molecular FormulaC54H92N6O15
Molecular Weight1065.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C3(CCCN3C(=O)CCOCCOCCOCCOCCOCCOCCN)C
InChIInChI=1S/C54H92N6O15/c1-10-39(4)48(44(68-8)37-46(62)59-22-14-18-43(59)49(69-9)40(5)50(63)56-42(52(65)66)36-41-16-12-11-13-17-41)58(7)51(64)47(38(2)3)57-53(67)54(6)20-15-23-60(54)45(61)19-24-70-26-28-72-30-32-74-34-35-75-33-31-73-29-27-71-25-21-55/h11-13,16-17,38-40,42-44,47-49H,10,14-15,18-37,55H2,1-9H3,(H,56,63)(H,57,67)(H,65,66)/t39-,40+,42-,43-,44+,47-,48-,49+,54-/m0/s1
InChIKeyJKVBOSLOHJCKQR-NOWWAFAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AmPEG6C2-Aur0131 Procurement Guide: Drug-Linker Conjugate CAS 1650569-94-0


The compound identified by the IUPAC name (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid is the drug-linker conjugate AmPEG6C2-Aur0131 (CAS: 1650569-94-0) . This compound belongs to the auristatin class of microtubule inhibitors, synthetic analogues of the natural product Dolastatin 10, and is designed specifically for the construction of antibody-drug conjugates (ADCs) targeting CXCR4-expressing malignancies [1]. It comprises the cytotoxic payload Aur0131 linked via the non-cleavable AmPEG6C2 linker, and is supplied as a research-grade solid with molecular formula C54H92N6O15 and molecular weight 1065.34 g/mol .

AmPEG6C2-Aur0131: Why In-Class Auristatin Linker-Payloads Cannot Be Assumed Interchangeable


Despite sharing a common auristatin pharmacophore, drug-linker conjugates exhibit profound functional divergence based on three critical design parameters: linker chemistry (cleavable vs. non-cleavable), PEGylation architecture (linear vs. branched, length), and C-terminal payload modification. For instance, the cleavable valine-citrulline-PABC linker used in vc-MMAE ADCs releases free MMAE upon lysosomal proteolysis, whereas non-cleavable Amino-PEG6 linkers, such as that in AmPEG6C2-Aur0131, require complete antibody degradation to release the active metabolite, fundamentally altering the mechanism of action, bystander effect, and resistance profile [1]. Furthermore, linker-payload stability in systemic circulation is not a class property; site-dependent degradation of auristatin payloads in rodent plasma has been documented specifically for non-cleavable PEG6 conjugates, with degradation rates varying by conjugation site and species [2]. Substituting one linker-payload for another without verifying these specific properties introduces uncontrolled variables that compromise ADC reproducibility and preclinical translatability.

AmPEG6C2-Aur0131 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Linker Chemistry: Non-Cleavable AmPEG6C2 vs. Cleavable Valine-Citrulline Linkers

AmPEG6C2-Aur0131 employs a non-cleavable Amino-PEG6 linker, which contrasts with the widely used cleavable valine-citrulline-PABC (vc-PABC) linker system found in vc-MMAE conjugates. In cleavable vc-PABC-MMAE ADCs, cathepsin B cleavage of the valine-citrulline dipeptide triggers self-immolation of PABC, liberating free MMAE intracellularly [1]. In contrast, the non-cleavable AmPEG6C2 linker requires complete lysosomal degradation of the antibody to release the active metabolite, which remains attached to the amino acid residue of the conjugation site [2]. This mechanistic divergence has direct implications: non-cleavable linkers generally exhibit reduced bystander killing of antigen-negative tumor cells but may offer improved tolerability in certain contexts.

ADC Linker Chemistry Drug Release Mechanism Non-Cleavable Linker

Aur0131 Cytotoxicity: IC50 Comparison in CXCR4-Expressing Cancer Cells

The Aur0131 payload in AmPEG6C2-Aur0131 demonstrates nanomolar potency against CXCR4-expressing cancer cells. When conjugated as part of an anti-CXCR4 ADC, the compound achieves an IC50 of 17.70 nM in high CXCR4-expressing (CXCR4+++) cell lines, and 39.70 nM in moderate CXCR4-expressing lines [1]. For context, MMAE (monomethyl auristatin E), a closely related auristatin payload, exhibits free drug IC50 values typically in the sub-nanomolar range (0.1–1 nM) across various cancer cell lines, while MMAF is comparatively less potent as a free drug but highly potent when conjugated [2]. The IC50 differential between high and moderate CXCR4 expression (17.70 nM vs. 39.70 nM) confirms antigen density-dependent cytotoxicity, a prerequisite for targeted ADC efficacy.

ADC Payload Potency CXCR4-Targeted Therapy Auristatin Cytotoxicity

Plasma Stability: Non-Cleavable PEG6 Linker Rodent Degradation Profile

The stability of non-cleavable Amino-PEG6-based linker-payloads in systemic circulation is not uniform and exhibits conjugation site-dependent and species-dependent degradation. In a study examining Amino-PEG6-C2-MMAD conjugates, the PEG6-C2-auristatin payload showed position-dependent degradation of the C-terminal region of the auristatin payload in mouse plasma, which directly impaired ADC potency [1]. Importantly, this degradation was mediated by a serine-based hydrolase in mouse plasma, appeared significantly less pronounced in rat, and was not detected in cynomolgus monkey or human plasma [1]. This contrasts with cleavable vc-PABC linkers, which are designed to be stable in plasma but undergo rapid proteolytic cleavage only after cellular internalization. The AmPEG6C2 linker's stability profile must therefore be evaluated under the specific preclinical species and conjugation site intended for use.

ADC Linker Stability Preclinical Pharmacokinetics Plasma Degradation

Hydrophilicity and PEGylation: Calculated LogP of AmPEG6C2-Aur0131

The AmPEG6C2-Aur0131 drug-linker exhibits a calculated LogP of -0.5 , indicating substantial hydrophilicity conferred by the hexaethylene glycol (PEG6) chain. In comparison, the free auristatin scaffold is relatively hydrophobic, with calculated logD7.4 values of 5.42 for Dolastatin 10 and 2.99 for MMAE [1]. Hydrophobic drug-linkers limit the achievable drug-to-antibody ratio (DAR) due to aggregation and accelerated clearance; PEGylation mitigates this limitation. The negative LogP of AmPEG6C2-Aur0131 enables higher DAR ADCs without inducing aggregation, directly addressing a key constraint in ADC development.

ADC Hydrophobicity PEG Linker Drug-to-Antibody Ratio

AmPEG6C2-Aur0131: Evidence-Backed Research and Industrial Application Scenarios


Development of Anti-CXCR4 ADCs for Hematologic and Solid Tumor Models

AmPEG6C2-Aur0131 is optimized for conjugation to anti-CXCR4 antibodies to generate ADCs targeting CXCR4-overexpressing malignancies. The compound's demonstrated IC50 of 17.70–39.70 nM in CXCR4+ cell lines confirms its suitability for this application [1]. Researchers developing CXCR4-targeted therapies for acute myeloid leukemia, diffuse large B-cell lymphoma, or solid tumors with high CXCR4 expression should prioritize this specific drug-linker given its established potency and linker chemistry alignment with the target biology.

Investigating Non-Cleavable Linker ADC Pharmacology and Bystander Effect

For studies comparing cleavable vs. non-cleavable linker pharmacodynamics, AmPEG6C2-Aur0131 serves as a defined non-cleavable comparator. Unlike vc-PABC-MMAE which releases free MMAE and exerts bystander killing, AmPEG6C2-Aur0131 releases a charged amino acid-linker-payload adduct that remains largely cell-impermeable [2]. This property makes it ideal for dissecting the contribution of bystander effect to ADC efficacy in heterogeneous tumor models or for developing ADCs where minimizing off-target toxicity is prioritized.

High-DAR ADC Formulation Enabled by PEGylated Hydrophilicity

The calculated LogP of -0.5 makes AmPEG6C2-Aur0131 significantly more hydrophilic than unconjugated auristatins (Dolastatin 10 logD7.4 = 5.42; MMAE logD7.4 = 2.99) [3]. This property reduces aggregation during conjugation, enabling the generation of homogeneous ADCs with higher drug-to-antibody ratios (DAR ≥ 4) without the solubility and clearance penalties associated with hydrophobic payloads. Researchers seeking to maximize ADC potency through elevated DAR while maintaining favorable biophysical properties should select this linker-payload.

Species-Specific ADC Stability and Preclinical Toxicology Studies

The documented species-dependent degradation of non-cleavable PEG6 auristatin linkers in rodent plasma, but not in non-human primate or human plasma [2], makes AmPEG6C2-Aur0131 particularly relevant for preclinical toxicology and PK/PD studies. Researchers must account for this differential stability when interpreting murine efficacy data and projecting human pharmacokinetics. This compound provides a well-characterized tool for investigating species-specific linker-payload metabolism and optimizing ADC design for translational success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AmPEG6C2-Aur0131

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.